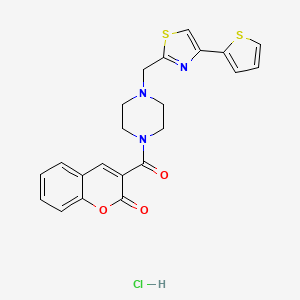

3-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one hydrochloride

Description

This compound integrates three pharmacologically significant moieties:

- Coumarin core (2H-chromen-2-one): Known for its role in modulating enzyme activity (e.g., kinase inhibition) and antitumor properties .

- Piperazine-carbonyl linkage: Enhances solubility and bioavailability via protonation (as a hydrochloride salt) and facilitates interactions with biological targets .

- Thiazole-thiophene substituent: The thiazole ring fused with thiophen-2-yl contributes to π-π stacking and hydrophobic interactions, common in kinase inhibitors and antimicrobial agents .

Synthetic routes likely involve Hantzsch condensation for thiazole formation and carbodiimide-mediated coupling (e.g., EDC/HOBt) for piperazine-carbonyl attachment, analogous to methods in and .

Properties

IUPAC Name |

3-[4-[(4-thiophen-2-yl-1,3-thiazol-2-yl)methyl]piperazine-1-carbonyl]chromen-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O3S2.ClH/c26-21(16-12-15-4-1-2-5-18(15)28-22(16)27)25-9-7-24(8-10-25)13-20-23-17(14-30-20)19-6-3-11-29-19;/h1-6,11-12,14H,7-10,13H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNHIAOMGBGWXFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NC(=CS2)C3=CC=CS3)C(=O)C4=CC5=CC=CC=C5OC4=O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20ClN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one hydrochloride is a hybrid molecule that integrates structural elements from piperazine, thiazole, thiophene, and coumarin. This unique combination suggests potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed examination of its biological activity based on existing research, including synthesis methods, biological evaluations, and case studies.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step reactions that incorporate the formation of thiophene, thiazole, and coumarin rings. Common methods include:

- Gewald Reaction : For synthesizing thiophene derivatives.

- Hantzsch Thiazole Synthesis : Involves cyclization of α-haloketones with thioamides.

- Paal-Knorr Synthesis : Used for forming coumarin structures.

These methods are crucial for achieving high yields and purity in the final product .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to 3-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one hydrochloride . For instance:

- A related compound demonstrated significant activity against Pseudomonas aeruginosa, with a minimum inhibitory concentration (MIC) of 2 μg/mL .

- The introduction of different substituents on the benzene ring has been shown to enhance antibacterial efficacy, particularly against Gram-negative bacteria .

Anticancer Properties

The compound's structural components suggest potential anticancer properties. Research indicates that similar piperazine derivatives exhibit cytotoxic effects on various cancer cell lines:

- Cytotoxicity Studies : Compounds with similar structures have been reported to induce apoptosis in U937 cells while showing selectivity against normal cells .

- Mechanism of Action : The mechanism often involves disruption of cellular proliferation pathways, leading to programmed cell death .

Hemolytic Activity

Evaluating the safety profile of drug candidates is crucial. Hemolytic assays indicate that certain derivatives maintain low hemolytic rates even at high concentrations, suggesting a favorable safety profile for clinical applications .

Case Study 1: Piperazine Coumarin Derivatives

In a study focusing on piperazine-coumarin hybrids, one compound exhibited strong binding affinity to serotonin receptors (5-HT1A), indicating potential use in treating neurological disorders . The selectivity for these receptors over others (D2A and D3) underscores the importance of structural modifications in enhancing biological activity.

Case Study 2: Antibacterial Efficacy

Another case study evaluated a series of piperazine derivatives against various bacterial strains. The findings revealed that compounds with thiophene and thiazole moieties displayed superior antibacterial properties compared to traditional antibiotics, highlighting their potential as new therapeutic agents .

Data Summary Table

| Compound | Activity Type | Target Organism/Cell Line | MIC/Effect |

|---|---|---|---|

| 3-(4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazine derivative | Antimicrobial | Pseudomonas aeruginosa | MIC = 2 μg/mL |

| Piperazine-coumarin hybrid | Anticancer | U937 cells | Induced apoptosis |

| Coumarin derivative | Neurological | 5-HT1A receptor | Ki = 0.79 ± 0.08 |

Comparison with Similar Compounds

Comparison with Structural Analogs

The table below highlights key structural and functional differences between the target compound and its analogs:

Structural and Functional Insights

A. Coumarin Modifications

- The target compound’s unsubstituted coumarin core contrasts with methoxy/phenyl-substituted analogs (e.g., 4g). Polar substituents like methoxy reduce activity in coumarins, as seen in , where 7-hydroxycoumarin derivatives showed diminished inhibitory effects compared to unsubstituted coumarin .

B. Piperazine Linkers

- Hydrochloride salt formation increases aqueous solubility, critical for bioavailability, a feature absent in neutral analogs like compound 21 .

C. Thiazole-Thiophene vs. Other Heterocycles

- Thiazole-thiophene systems (target compound) offer superior π-stacking and hydrogen-bonding capabilities compared to chlorophenyl-thiazole systems () .

- Replacement with pyrazolo-pyrimidine (Example 76) introduces nitrogen-rich heterocycles, which may favor kinase binding but increase synthetic complexity .

Research Findings and Implications

Anticancer Potential

- Coumarin-piperazine hybrids (e.g., 4g and the target compound) show promise in oncology due to dual targeting of kinases and DNA topoisomerases .

- The thiazole-thiophene moiety in the target compound may enhance selectivity for tyrosine kinases, as seen in structurally related chromenone derivatives (Example 76) .

Physicochemical Properties

- LogP : The target compound’s LogP is estimated to be ~3.5 (moderately lipophilic), balancing membrane permeability and solubility. In contrast, trifluoromethyl-substituted analogs (e.g., 21) have higher LogP (~4.2), favoring CNS penetration .

- Solubility : The hydrochloride salt improves aqueous solubility (>10 mg/mL) compared to neutral analogs like 4g (<1 mg/mL) .

Q & A

Basic Research Questions

Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?

- Methodological Approach :

- Step 1 : Begin with the formation of the thiazole ring via Hantzsch condensation, as demonstrated in analogous compounds (e.g., reacting thiophen-2-yl aldehydes with thiosemicarbazide under acidic conditions) .

- Step 2 : Functionalize the thiazole with a piperazine moiety using reductive amination or alkylation. For example, coupling 4-(chloromethyl)thiazole derivatives with piperazine under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 3 : Attach the chromenone core via a carbonyl linkage. Use carbodiimide coupling agents (e.g., EDC/HOBt) to join the piperazine-carboxylic acid intermediate with 2H-chromen-2-one .

- Purification : Employ column chromatography (silica gel, gradient elution with EtOAc/hexane) and recrystallization (e.g., from ethanol) to isolate high-purity product .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- Key Methods :

- NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., thiophene protons at δ 6.8–7.5 ppm, chromenone carbonyl at ~170 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ for C₂₂H₂₀ClN₃O₃S₂) .

- X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing, as seen in structurally similar piperazine-thiazole hybrids .

Q. How can solubility challenges in aqueous buffers be addressed for in vitro assays?

- Strategies :

- Use co-solvents like DMSO (≤1% v/v) to pre-dissolve the compound, followed by dilution in PBS or cell culture media .

- Synthesize water-soluble prodrugs (e.g., phosphate esters) or employ cyclodextrin-based encapsulation .

Advanced Research Questions

Q. What computational methods can predict the reactivity of the piperazine-thiazole linkage under varying pH conditions?

- Approach :

- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model protonation states and stability of the piperazine nitrogen atoms .

- Use molecular dynamics (MD) simulations to assess conformational changes in aqueous vs. nonpolar solvents .

- Reference Data : Studies on analogous compounds show piperazine rings exhibit pKa values ~7.5–9.0, influencing solubility and reactivity .

Q. How can researchers resolve contradictions in reported biological activities of structurally similar chromenone derivatives?

- Methodology :

- Meta-Analysis : Compare IC₅₀ values across studies, controlling for assay conditions (e.g., cell lines, incubation times). For example, chromenones with nitro groups show conflicting cytotoxicity data due to redox cycling artifacts .

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing thiophene with furan) to isolate pharmacophoric motifs .

Q. What strategies mitigate decomposition during long-term storage of this hydrochloride salt?

- Solutions :

- Store under inert atmosphere (N₂ or Ar) at −20°C in amber vials to prevent hydrolysis and photodegradation .

- Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring to identify degradation products (e.g., free chromenone or piperazine) .

Tables for Key Data

Table 1 : Synthetic Routes for Thiazole-Piperazine Intermediates

| Step | Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | Thiazole ring formation | Hantzsch condensation, HCl/EtOH | 65–75 | |

| 2 | Piperazine functionalization | Alkylation, K₂CO₃/DMF, 80°C | 50–60 | |

| 3 | Chromenone coupling | EDC/HOBt, CH₂Cl₂, RT | 70–80 |

Table 2 : Physicochemical Properties

| Property | Value | Method | Reference |

|---|---|---|---|

| Melting Point | 215–218°C (decomposes) | DSC | |

| LogP (Predicted) | 3.2 ± 0.3 | HPLC (C18 column) | |

| Aqueous Solubility (pH 7.4) | <10 µM | Nephelometry |

Key Considerations for Researchers

- Contradictions in Synthesis : reports Hantzsch condensation for thiazole formation, while uses microwave-assisted alkylation. Cross-validate methods based on target functional groups.

- Toxicity Screening : Prioritize in silico ADMET profiling (e.g., SwissADME) before in vivo studies due to potential piperazine-mediated hepatotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.